5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide
Overview
Description
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide is a compound that features a trifluoromethyl group, a chlorophenyl group, and a furan ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl triflate, which acts as a bifunctional reagent to render the heteroarene more electrophilic and deliver the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl triflate for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with trifluoromethyl triflate can yield trifluoromethyl ethers .
Scientific Research Applications
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in trifluoromethylation reactions.
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the development of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s electrophilicity, allowing it to interact with various biological molecules and pathways . This interaction can lead to the formation of stable complexes and the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl trifluoromethyl sulfide: This compound shares the trifluoromethyl and chlorophenyl groups but differs in its overall structure.
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and are used in similar applications.
Uniqueness
5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide is unique due to its combination of the trifluoromethyl group, chlorophenyl group, and furan ring. This combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAMTRCSRDANRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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